N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide
Description
Properties
IUPAC Name |
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-8(2)12(18)15-14-17-16-13(19-14)11-6-5-9(3)10(4)7-11/h5-8H,1-4H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCJSEJGRNGTFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 3,4-dimethylbenzohydrazide with isobutyric anhydride under reflux conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted oxadiazoles.
Scientific Research Applications
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets within cells. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways involved are still under investigation, but studies suggest that the compound may interfere with signaling pathways that regulate cell growth and survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous 1,3,4-oxadiazole derivatives, focusing on molecular properties, synthesis, and biological activities.
Structural Analogues with Sulfanyl and Thiazole Substituents
Compounds 7c–7j () share a 1,3,4-oxadiazole core but differ in substituents:
- Key Differences: 7h: 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)propanamide (C17H19N5O2S2).
- Contains a sulfanyl (-S-) bridge and a thiazole ring, absent in the target compound.
- Molecular weight: 389 g/mol vs. ~335–345 g/mol (estimated for the target compound).
- Melting point: 149–199°C, higher than typical amide derivatives due to increased rigidity from the thiazole and sulfanyl groups .
- Biological Implications : Thiazole and sulfanyl groups in 7h may enhance antimicrobial or enzyme inhibitory activity, whereas the target compound’s dimethylphenyl and methylpropanamide groups could favor different bioactivity profiles.
Sulfonyl and Heteroaromatic Derivatives
- Compound 4 (): 2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide. Features a pyrazinyl acetamide and diphenylmethyl group. Synthesis via S-alkylation differs from the target compound’s likely route (e.g., cyclization of thiosemicarbazides).
Compound in : N-[5-(2-(Methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl]-3-(4-methylbenzenesulfonyl)propanamide.
Agrochemical Propanamide Derivatives
Crystallographic and Hydrogen Bonding Analysis
- 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine ():
- Simpler structure with an amine group at the 2-position.
- Forms 3D hydrogen-bonded networks via N–H⋯N interactions.
- The target compound’s amide group may engage in stronger hydrogen bonding (N–H⋯O) but with reduced crystal lattice stability compared to amine derivatives .
Biological Activity
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide is a compound belonging to the oxadiazole class, which has garnered attention for its potential biological activities. The oxadiazole ring is often associated with various pharmacological properties, including antimicrobial and anticancer effects. This article synthesizes available research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure includes an oxadiazole ring substituted with a 3,4-dimethylphenyl group and a 2-methylpropanamide moiety. This unique configuration is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H16N2O2 |
| Molecular Weight | 232.28 g/mol |
| CAS Number | Not available |
Research indicates that compounds with an oxadiazole ring can interact with specific biological targets, such as enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
- Receptor Modulation : It may bind to receptors that regulate inflammatory responses or cell growth.
Antimicrobial Activity
Studies have suggested that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains with promising results.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 18 |
| Pseudomonas aeruginosa | 12 |
Anticancer Activity
The compound has also shown potential as an anticancer agent. In vitro studies have evaluated its efficacy against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast) | 5.12 |
| HCT116 (Colon) | 6.67 |
| PC3 (Prostate) | 4.89 |
These values indicate that the compound can inhibit cancer cell growth at relatively low concentrations.
Case Studies
- Study on Anticancer Properties : A recent study evaluated the effects of the compound on MCF7 breast cancer cells. The results indicated that it induced apoptosis through caspase activation pathways, suggesting a mechanism for its anticancer effects .
- Antimicrobial Efficacy Study : Another study focused on the antimicrobial activity against drug-resistant bacterial strains. The compound demonstrated effective inhibition comparable to traditional antibiotics, indicating its potential as a new therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
